molecular formula C8H12N2O B12856252 1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one

1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one

Cat. No.: B12856252
M. Wt: 152.19 g/mol
InChI Key: OMHYZRFDIRKBDY-UHFFFAOYSA-N
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Description

1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one (CAS No. 112029-98-8) is a pyrazole-derived organic compound characterized by a butanone moiety attached to the 3-position of a 4-methyl-substituted pyrazole ring.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(4-methyl-1H-pyrazol-5-yl)butan-1-one

InChI

InChI=1S/C8H12N2O/c1-3-4-7(11)8-6(2)5-9-10-8/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

OMHYZRFDIRKBDY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=NN1)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-3-pyrazolecarboxaldehyde with butanone in the presence of a suitable catalyst can yield the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The pyrazole ring can undergo substitution reactions with different reagents, leading to a variety of substituted pyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrazole derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one with structurally related pyrazole derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Analysis

Compound Name CAS Number Substituents Functional Groups Similarity Score (vs. Target)
This compound 112029-98-8 4-Me, 3-C(O)(CH₂)₂CH₃ Ketone N/A
(1-Methyl-1H-pyrazol-3-yl)methanol 25222-43-9 1-Me, 3-CH₂OH Alcohol 0.85
1-Methyl-1H-pyrazole-4-carboxylic acid 25016-11-9 1-Me, 4-COOH Carboxylic acid 0.80
CDMPO (Pyrazole-based anti-inflammatory agent) - 5-(4-ClPh), 1-(2,4-diClPh) Amide, ketone Structural resemblance

Key Observations:

  • Substituent Position: The target compound’s 4-methyl and 3-butanone groups contrast with analogs like 1-Methyl-1H-pyrazole-4-carboxylic acid, where the carboxylic acid resides at the 4-position. This positional difference alters electronic effects (e.g., electron-withdrawing vs. electron-donating) and steric accessibility .
  • Functional Groups: The ketone in the target compound may confer moderate polarity compared to the highly polar carboxylic acid (25016-11-9) or alcohol (25222-43-9), suggesting lower water solubility.

Physicochemical and Reactivity Trends

  • Reactivity: The ketone group in the target compound is prone to nucleophilic addition reactions, unlike the alcohol or carboxylic acid derivatives, which may participate in hydrogen bonding or acid-base interactions. For example, the carboxylic acid (25016-11-9) can form salts, increasing aqueous solubility .
  • Solubility: While empirical data are unavailable for the target compound, structural analogs suggest: Alcohol (25222-43-9): High solubility in polar solvents due to -OH group. Carboxylic acid (25016-11-9): Even higher solubility in basic aqueous media. Target compound: Likely moderate solubility in organic solvents (e.g., DMSO, acetone) due to the non-polar butanone chain .

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